1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC17548368
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21NO5 |
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Molecular Weight | 307.34 g/mol |
IUPAC Name | 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |
Standard InChI Key | RGNKYGJYBJXTIP-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Configuration
The molecule features a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom) substituted at three positions:
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Position 1: A benzyloxycarbonyl (Cbz) group, forming a carbamate linkage.
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Position 2: A methyl ester group.
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Position 4: A 2-hydroxyethyl side chain.
The stereochemistry at the 4-position is critical, as the hydroxyethyl group introduces a chiral center. For example, analogous compounds like (R)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate ( ) demonstrate how stereochemical variations impact biological activity and synthetic routes.
Molecular Properties
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Molecular Formula: C₁₇H₂₁NO₆ (calculated based on structural analogs ).
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Molecular Weight: 335.36 g/mol.
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Key Functional Groups:
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Carbamate (Cbz) at position 1.
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Methyl ester at position 2.
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Hydroxyethyl at position 4.
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Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Pyrrolidine Ring Construction: Via cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.
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Functionalization at Position 4: Introduction of the hydroxyethyl group through alkylation or epoxide ring-opening reactions.
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Esterification: Sequential protection of the nitrogen (Cbz) and carboxylic acid (methyl ester) groups.
A related synthesis in describes C(sp³)-H activation to install aryl groups on pyrrolidine, which could be adapted for hydroxyethyl incorporation. For example, rhodium-catalyzed 1,4-addition or copper-mediated coupling might enable regioselective substitution.
Stepwise Synthesis Proposal
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Starting Material: N-Boc-pyrrolidine-2-carboxylic acid methyl ester.
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C4 Functionalization:
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Alkylation with 2-bromoethanol under basic conditions.
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Epoxide intermediate generation followed by nucleophilic attack by water.
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Deprotection and Protection:
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Remove Boc group with trifluoroacetic acid (TFA).
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Install Cbz group via reaction with benzyl chloroformate.
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Purification: Chromatography to isolate the diastereomers, if present.
Table 2: Key Synthetic Intermediates and Conditions
Physicochemical and Spectroscopic Analysis
Spectral Signatures
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¹H NMR:
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δ 7.35–7.25 (m, 5H, aromatic protons).
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δ 4.50–4.20 (m, 2H, CH₂ of Cbz).
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δ 3.70 (s, 3H, methyl ester).
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δ 3.60–3.40 (m, 2H, hydroxyethyl CH₂).
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IR:
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1740 cm⁻¹ (ester C=O).
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1680 cm⁻¹ (carbamate C=O).
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3450 cm⁻¹ (hydroxyl O-H).
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Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group; poorly soluble in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and carbamate linkages.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing reactions at C3 and C5 positions during alkylation.
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Stereocontrol: Ensuring enantiopure synthesis of the C4 hydroxyethyl group.
Research Opportunities
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